3-(4-Methoxybenzoyl)chromen-4-one
Description
Properties
IUPAC Name |
3-(4-methoxybenzoyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-20-12-8-6-11(7-9-12)16(18)14-10-21-15-5-3-2-4-13(15)17(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXJFPBHDQULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268173 | |
| Record name | 3-(4-Methoxybenzoyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158584-21-5 | |
| Record name | 3-(4-Methoxybenzoyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158584-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxybenzoyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)chromen-4-one typically involves the condensation of 4-methoxybenzoyl chloride with chromen-4-one in the presence of a base. One common method involves the use of pyridine as a base and a solvent. The reaction is carried out at room temperature, and the product is obtained after purification by recrystallization.
Another method involves the use of a Friedel-Crafts acylation reaction, where chromen-4-one is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxybenzoyl)chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Substituent Position and Functional Group Variations
The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:
Position 3 vs. Position 2 Substitutions
- 3-(4-Methylbenzoyl)-4H-chromen-4-one (): Features a methylbenzoyl group at position 3.
- 2-(4-Methoxybenzyl)chroman-4-one (): A benzyl group at position 2 with a methoxy substituent. Position 2 substitutions often reduce steric hindrance compared to position 3, favoring interactions with planar binding sites in enzymes .
Hydroxyl vs. Methoxy Groups
- 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives (): Hydroxyl groups at position 3 enhance antioxidant activity via free radical scavenging, as seen in compounds IIa and IId (IC₅₀ ≈ 25–30 μM in DPPH assays). Methoxy groups, as in 3-(4-methoxybenzoyl) derivatives, may reduce direct antioxidant effects but improve metabolic stability .
Antimicrobial Activity
- Halogenated Derivatives : 6-Fluoro- and 8-bromo-substituted chromen-4-ones () exhibit strong antimicrobial activity (e.g., zone of inhibition >20 mm against S. aureus), attributed to electron-withdrawing effects enhancing membrane disruption .
- Methoxy-Substituted Derivatives : Methoxy groups, as in 7-methoxy analogs (), show moderate antimicrobial effects, likely due to balanced hydrophobicity and electron-donating properties .
Anti-Inflammatory and Antioxidant Effects
- 3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (): Demonstrates significant anti-inflammatory activity (65% reduction in paw edema at 50 mg/kg) and antioxidant capacity (IC₅₀ = 28.4 μM). The nitro group enhances electron-deficient character, improving receptor binding .
- Hydrazone Derivatives (): Compounds like CH-3 and A-12 inhibit lipid peroxidation in HL-60 cells (IC₅₀ ~ 40 μM), but their bulkier substituents may limit bioavailability compared to benzoyl analogs .
Crystallography and Refinement
Data Tables
Table 2: Substituent Effects on Bioactivity
Q & A
Q. What are the optimized synthetic routes for 3-(4-Methoxybenzoyl)chromen-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group to the chromen-4-one core. Key steps include:
- Condensation : Reaction of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the chromen-4-one scaffold .
- Acylation : Use of 4-methoxybenzoyl chloride and Lewis acid catalysts (e.g., AlCl₃) to attach the methoxybenzoyl group. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (reflux at 78°C) are critical for yield optimization (66.8–75% reported) .
- Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol/DMF ensures high purity (>98%) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone ring at δ 6.5–8.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., 65.3° in similar chromenones), validating spatial arrangements .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 269.26) .
Q. How does the methoxybenzoyl group influence the compound’s physicochemical properties?
The 4-methoxy group enhances lipophilicity (logP ~2.5) and UV absorbance (λmax ~405 nm), critical for drug delivery and spectroscopic tracking. It also stabilizes the molecule via resonance effects, reducing oxidative degradation .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial vs. anticancer efficacy often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .
- Substitution patterns : Compare derivatives (e.g., dimethylcarbamate vs. thiophene-2-carboxylate groups) to isolate structure-activity relationships (SAR) .
- Target validation : Use docking studies to confirm interactions with enzymes like topoisomerase II or COX-2, resolving mechanistic ambiguities .
Q. How can computational modeling guide the design of this compound analogs with improved bioactivity?
- Docking simulations : Predict binding affinities to targets like estrogen receptors (e.g., ERα/β) or kinases .
- QSAR models : Correlate substituent electronegativity (e.g., NO₂ or Cl groups) with antioxidant capacity (e.g., IC₅₀ values in DPPH assays) .
- ADMET profiling : Simulate metabolic stability (CYP450 interactions) and BBB permeability to prioritize lead compounds .
Q. What crystallographic data reveal about intermolecular interactions affecting stability and reactivity?
- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize crystal packing .
- π-π stacking : Aromatic ring interactions (3.4–3.8 Å) influence solubility and aggregation in biological systems .
- Puckering parameters : Chromenone ring distortion (Q = 0.4973 Å in triclinic systems) affects conformational flexibility and ligand-receptor binding .
Q. How do conflicting reports on neuroprotective vs. pro-oxidant effects arise, and how can they be resolved methodologically?
- Dose dependency : Test a range (1–100 µM) to identify biphasic effects (e.g., ROS scavenging at low doses vs. mitochondrial disruption at high doses) .
- Cell-type specificity : Compare neuronal (SH-SY5Y) vs. glial (U87) models to clarify tissue-selective responses .
- Biomarker analysis : Quantify Nrf2 activation (Western blot) and glutathione levels (HPLC) to distinguish antioxidant pathways from oxidative stress .
Methodological Considerations
Q. What are best practices for analyzing structure-activity relationships (SAR) in chromen-4-one derivatives?
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogen, alkyl, or carbamate groups) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., carbonyl at C4) and hydrophobic regions .
- Data normalization : Express bioactivity relative to positive controls (e.g., doxorubicin for cytotoxicity) to mitigate assay variability .
Q. How can researchers mitigate synthetic challenges in scaling up this compound production?
Q. What statistical approaches are recommended for resolving contradictory data in pharmacological studies?
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values from 5+ independent assays) to calculate weighted means .
- Multivariate analysis : Use PCA to disentangle confounding variables (e.g., solvent polarity vs. cell viability) .
- Bayesian modeling : Quantify uncertainty in enzyme inhibition constants (Ki) when replicates are limited .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
